molecular formula C6H12Cl2N4 B2766415 4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride CAS No. 2470437-51-3

4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride

Cat. No.: B2766415
CAS No.: 2470437-51-3
M. Wt: 211.09
InChI Key: UIXHRQLZWLYODZ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride is a chemically sophisticated building block designed for advanced medicinal chemistry and drug discovery applications. This compound integrates two high-value pharmacophores—an azetidine ring and a methyl-substituted triazole—into a single, versatile scaffold. The azetidine ring is a saturated four-membered nitrogen heterocycle recognized as a conformationally constrained bioisostere for common functional groups, serving as a key structural motif in the development of therapeutic agents targeting a range of diseases . The triazole ring is a privileged structure in medicinal chemistry, frequently employed in the design of compounds for anticancer and antimicrobial research due to its ability to engage in key hydrogen bonding interactions within biological targets . The integration of these rings creates a novel chemical entity, this compound, particularly suited for constructing targeted covalent inhibitors or probing new areas of chemical space in hit-to-lead optimization campaigns. Its primary research value lies in its potential to modulate protein-protein interactions or enzyme activity, making it a compound of interest for developing new chemical tools and potential therapies for conditions such as acute leukemia, where related small-molecule inhibitors have shown promise , or for targeting tubulin polymerization in anticancer research . The dihydrochloride salt enhances the compound's solubility, facilitating its use in biological assay systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-4-6(9-10-8-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXHRQLZWLYODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

  • Catalyst Screening : DBU outperformed inorganic bases (Cs₂CO₃, KOAc) and Lewis acids (LiF), achieving 69% isolated yield of the adduct 4m .
  • Solvent Effects : Acetonitrile provided optimal polarity for intermediate stabilization, whereas DMSO led to side-product formation.
  • Regioselectivity : NMR spectroscopy (¹H-¹⁵N HMBC) confirmed exclusive formation of the 1,4-adduct, with NOESY correlations validating the spatial proximity of azetidine methylene protons and triazole aromatic protons.

Table 1 : Aza-Michael Addition Conditions and Outcomes

Catalyst Solvent Temp (°C) Yield (%) Purity (%)
DBU MeCN 65 69 98
Cs₂CO₃ MeCN 65 42 85
None MeCN 65 0

Post-reaction, Boc deprotection using HCl in dioxane yielded the free base, which was converted to the dihydrochloride salt via treatment with excess HCl (2.2 equiv) in ethanol.

Continuous-Flow Synthesis of the Triazole Moiety

Recent advances in flow chemistry have enabled safer and more efficient triazole synthesis. A two-step continuous process was developed (Figure 1):

  • Acetimidamide Formation : Reaction of formamide with N,N-dimethylacetamide dimethylacetal in DMSO at 120°C (residence time: 13.3 min).
  • Cyclocondensation : Reaction with ethyl hydrazinoacetate hydrochloride at 50°C (residence time: 5 min), achieving 85% purity without intermediate isolation.

Advantages Over Batch Methods

  • Safety : Mitigates risks associated with exothermic decomposition of acetimidamide intermediates (ΔH = 328 J/g).
  • Yield Improvement : 35% higher yield compared to batch processes due to precise temperature control.
  • Scalability : Demonstrated at 100 g scale with consistent purity (>98%).

Table 2 : Flow vs. Batch Synthesis Metrics

Parameter Flow Process Batch Process
Yield (%) 85 50
Purity (%) 98 70
Reaction Time (h) 0.5 16
Thermal Risk Low High

Suzuki–Miyaura Cross-Coupling for Hybrid Assembly

While less explored, Suzuki–Miyaura coupling offers a route to azetidine-triazole hybrids. A brominated triazole precursor was coupled with azetidin-3-ylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis (Scheme 2). Key challenges include:

  • Boronic Acid Stability : Azetidine boronic esters require inert conditions to prevent protodeboronation.
  • Catalyst Loading : 5 mol% Pd achieved 58% yield, but residual palladium complicated purification.

Salt Formation and Characterization

The dihydrochloride salt was obtained by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from IPA/ether (1:3). Characterization data include:

  • ¹H NMR (400 MHz, D₂O): δ 1.95 (s, 3H, CH₃), 3.45–3.89 (m, 4H, azetidine CH₂), 4.72 (q, 1H, azetidine CH), 8.12 (s, 1H, triazole H).
  • HRMS : m/z calcd. for C₆H₁₁N₄⁺ [M–2Cl]⁺: 155.0932; found: 155.0935.

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison for Industrial Applicability

Method Yield (%) Purity (%) Scalability Cost Efficiency
Aza-Michael Addition 69 98 Moderate High
Continuous Flow 85 98 High Moderate
Suzuki–Miyaura Coupling 58 90 Low Low

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-5-methyl-2H-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents/R-Groups Salt Form Key Applications/Properties Reference
4-(Azetidin-3-yl)-5-methyl-2H-triazole dihydrochloride 2H-triazole + azetidine 5-methyl, 4-azetidinyl Dihydrochloride Potential therapeutic agent (inferred)
3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride 1,2,4-triazole + azetidine 3-azetidinyl Dihydrochloride Ligand for metal-organic frameworks
1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride 1,2,3-triazole + azetidine 5-iodo, 1-azetidinyl Dihydrochloride Radiolabeling, imaging probes
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole Thiazole + triazole Chlorophenyl, fluorophenyl, methyl None Antimicrobial activity
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride 1,2,4-triazole + pyrrolidine 5-pyrrolidinyl, 3-methyl Dihydrochloride Neurological drug development

Key Observations :

  • Azetidine vs.
  • Halogen Substituents: Iodo or chloro substituents (e.g., in 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride) enhance utility in radiolabeling but may reduce solubility compared to non-halogenated analogs .
  • Salt Forms : Dihydrochloride salts generally improve aqueous solubility and bioavailability, as seen in 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride, which is used in drug formulation .

Physicochemical Properties

While direct data for the target compound are scarce, inferences can be drawn from related structures:

  • Molecular Weight : Estimated at ~230–250 g/mol based on analogs like 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride (MW: 337.92 g/mol) .
  • Solubility : Dihydrochloride salts typically exhibit higher water solubility than free bases, critical for drug delivery .
  • Stability : Azetidine-containing compounds may show improved thermal stability due to ring strain reduction compared to larger heterocycles .

Biological Activity

4-(Azetidin-3-yl)-5-methyl-2H-triazole; dihydrochloride is a heterocyclic compound that combines azetidine and triazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an azetidine ring fused with a 2H-triazole moiety, contributing to its unique chemical properties. The presence of these rings allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. 4-(Azetidin-3-yl)-5-methyl-2H-triazole has shown promising results against a spectrum of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The compound has also been investigated for its antiviral effects. Triazoles are known to interfere with viral replication processes. Preliminary studies suggest that 4-(Azetidin-3-yl)-5-methyl-2H-triazole may inhibit specific viral enzymes, thereby preventing the spread of viruses .

Anticancer Potential

The dual functionality of the azetidine and triazole rings in this compound has led to investigations into its anticancer properties. Research has shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

The biological activity of 4-(Azetidin-3-yl)-5-methyl-2H-triazole is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.
  • Receptor Interaction : It can bind to specific receptors, modulating cellular responses that lead to antimicrobial or anticancer effects.
  • Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against several bacterial strains. Results indicated minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL, demonstrating its potency compared to traditional antibiotics .
  • Antiviral Activity : In vitro assays showed that the compound effectively reduced viral load in infected cell lines, suggesting potential as an antiviral agent against specific viruses .
  • Anticancer Studies : Research involving cancer cell lines indicated that treatment with 4-(Azetidin-3-yl)-5-methyl-2H-triazole resulted in significant apoptosis and reduced tumor viability .

Comparative Analysis

To better understand the efficacy of 4-(Azetidin-3-yl)-5-methyl-2H-triazole, a comparison with other similar compounds is necessary:

Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
4-(Azetidin-3-yl)-5-methyl-2H-triazoleHighModerateHigh
Azetidine derivativesModerateLowModerate
Other triazole derivativesHighHighModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(Azetidin-3-yl)-5-methyl-2H-triazole dihydrochloride and its derivatives?

  • Methodology : Synthesis often involves multi-step reactions starting with hydrazide intermediates. For example, hydrazide groups can be converted to triazole derivatives via cyclization with reagents like phenacyl bromides or chloroacetone under reflux conditions. Acidic or alkaline environments (e.g., DMSO/HCl or ethanol/glacial acetic acid) are critical for salt formation and crystallization .
  • Key Steps :

Formation of 4-amino-triazole intermediates.

Reaction with azetidine precursors to introduce the azetidinyl group.

Salt formation via hydrochloric acid treatment to yield the dihydrochloride form.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy are used to confirm functional groups (e.g., triazole rings, azetidine moieties).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and purity.
  • X-ray Crystallography : Resolves stereochemical ambiguities in derivatives .
    • Example : For related triazole derivatives, elemental analysis and melting point determination are standard for purity assessment .

Q. What are the key considerations for designing enzymatic assays to evaluate this compound’s inhibitory activity?

  • Experimental Design :

  • Enzyme Selection : Target enzymes linked to metabolic pathways (e.g., glucose metabolism enzymes) based on structural analogs’ activity .
  • Buffer Conditions : Optimize pH and ionic strength to mimic physiological environments, as dihydrochloride salts may influence solubility .
  • Controls : Include positive inhibitors (e.g., known triazole-based inhibitors) and negative controls to validate assay specificity .

Advanced Research Questions

Q. How can computational modeling predict the enzyme-inhibitory activity of this compound?

  • In Silico Approaches :

  • Docking Studies : Use software like AutoDock or Schrödinger to model interactions between the triazole-azetidine scaffold and enzyme active sites.
  • Quantum Chemical Calculations : Predict reactivity and binding affinities via density functional theory (DFT) .
    • Case Study : For similar triazoles, computational screening identified key hydrogen-bonding interactions with catalytic residues, guiding experimental validation .

Q. What strategies resolve discrepancies in IC50_{50} values across enzymatic assays?

  • Troubleshooting :

Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and substrate concentrations.

Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility without denaturing enzymes .

Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate replicates .

Q. How does the dihydrochloride salt form influence bioavailability in preclinical studies?

  • Pharmacokinetic Considerations :

  • Solubility : The dihydrochloride salt enhances aqueous solubility, improving absorption in in vitro models (e.g., Caco-2 cell assays) .
  • Stability : Monitor pH-dependent degradation in physiological buffers using HPLC-UV or LC-MS .

Q. What advanced spectroscopic techniques address structural ambiguities in triazole derivatives?

  • Techniques :

  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons in complex azetidine-triazole conformers .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms nitrogen oxidation states in the triazole ring .

Data Management and Optimization

Q. How can chemical software enhance experimental design for this compound?

  • Tools :

  • Reaction Path Search : Software like Gaussian or ORCA optimizes synthetic routes by simulating intermediate stability .
  • Data Integration : Platforms like KNIME or Pipeline Pilot automate data aggregation from spectral and assay datasets .
    • Application : Virtual screening of reaction conditions (e.g., solvent ratios, temperature) reduces trial-and-error experimentation .

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